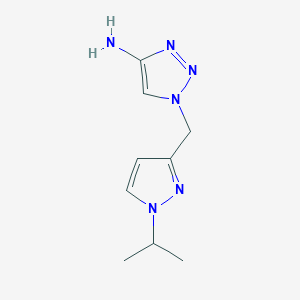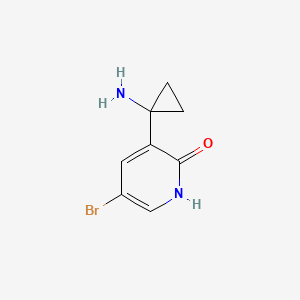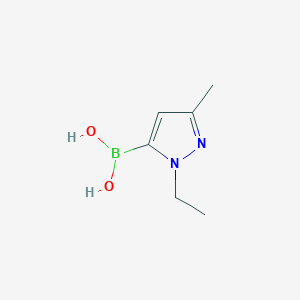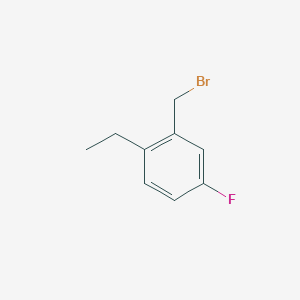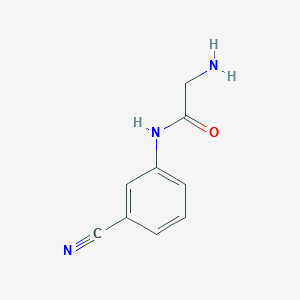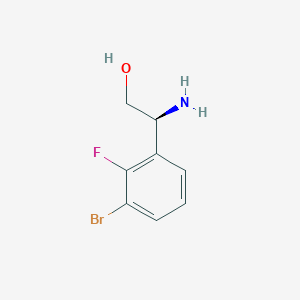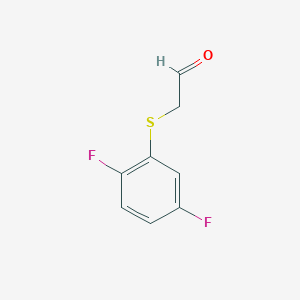
2-((2,5-Difluorophenyl)thio)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,5-Difluorophenyl)thio)acetaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to a thioacetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Difluorophenyl)thio)acetaldehyde typically involves the reaction of 2,5-difluorothiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,5-Difluorophenyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 2-((2,5-Difluorophenyl)thio)acetic acid.
Reduction: 2-((2,5-Difluorophenyl)thio)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-((2,5-Difluorophenyl)thio)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2,5-Difluorophenyl)thio)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to alterations in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Difluorophenyl isothiocyanate
- 2-(2,5-Difluorophenyl)ethanamine
Uniqueness
2-((2,5-Difluorophenyl)thio)acetaldehyde is unique due to the presence of both the difluorophenyl and thioacetaldehyde moieties, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H6F2OS |
|---|---|
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6F2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2 |
InChI-Schlüssel |
CGYIACRMTYFPJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)SCC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


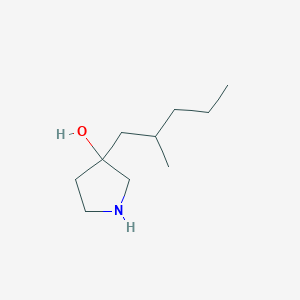
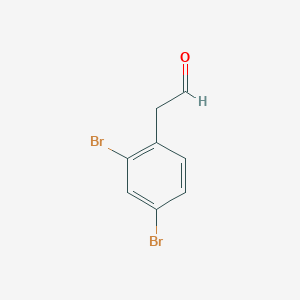
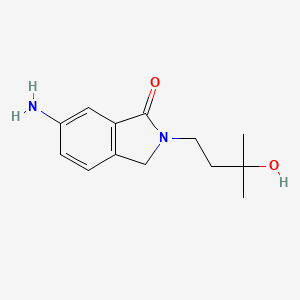
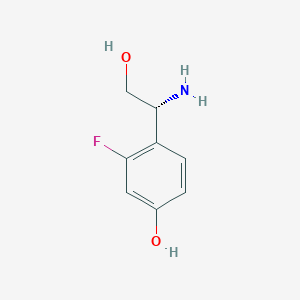
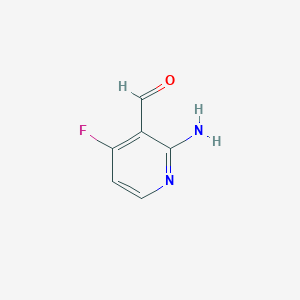
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
